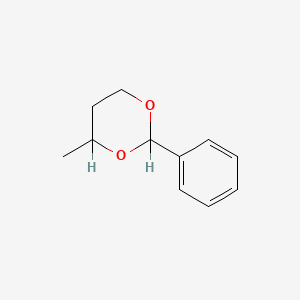
4-Methyl-2-phenyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 4-methyl-2-phenyl- is a bioactive chemical.
Applications De Recherche Scientifique
Applications in Organic Synthesis
1. Intermediate in Chemical Reactions
4-Methyl-2-phenyl-1,3-dioxane serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including cyclization reactions. For instance, it has been utilized in the Prins reaction, where it is formed from styrene and formaldehyde under acidic conditions, yielding high product yields (up to 86%) .
2. Catalytic Reactions
This compound has been studied for its role in catalytic processes. Research shows that mesoporous catalysts can enhance the reaction efficiency of synthesizing this compound from styrene and paraformaldehyde . The ability of these catalysts to be reused without significant loss of activity is a notable advantage.
Pharmaceutical Applications
1. Potential Biological Activity
While specific mechanisms of action for this compound are not fully elucidated, studies suggest that its derivatives may exhibit biological activity. The compound's interactions with electrophiles and nucleophiles can lead to the formation of new compounds with enhanced properties . This aspect opens avenues for further research into its pharmacological potential.
2. Toxicological Studies
Toxicological assessments have been conducted on related compounds like 2-Methyl-4-phenyl-1,3-dioxolane, showing that they do not exhibit genotoxicity or significant reproductive toxicity . Such findings are crucial for evaluating the safety profile of compounds derived from this compound in pharmaceutical applications.
Case Studies and Research Findings
Propriétés
Numéro CAS |
774-44-7 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O2/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Clé InChI |
NJDSRMVYAFOBIZ-UHFFFAOYSA-N |
SMILES |
CC1CCOC(O1)C2=CC=CC=C2 |
SMILES canonique |
CC1CCOC(O1)C2=CC=CC=C2 |
Apparence |
Solid powder |
Key on ui other cas no. |
27098-20-0 774-44-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
1,3-Dioxane, 4-methyl-2-phenyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















